(e,z)-2,6-Nonadienyl acetate (e,z)-2,6-Nonadienyl acetate
Brand Name: Vulcanchem
CAS No.: 68555-65-7
VCID: VC3847091
InChI: InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,8-9H,3,6-7,10H2,1-2H3/b5-4-,9-8+
SMILES: CCC=CCCC=CCOC(=O)C
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

(e,z)-2,6-Nonadienyl acetate

CAS No.: 68555-65-7

Cat. No.: VC3847091

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

(e,z)-2,6-Nonadienyl acetate - 68555-65-7

Specification

CAS No. 68555-65-7
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name [(2E,6Z)-nona-2,6-dienyl] acetate
Standard InChI InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,8-9H,3,6-7,10H2,1-2H3/b5-4-,9-8+
Standard InChI Key UHONGPVFPQQOSO-FTGFODROSA-N
Isomeric SMILES CC/C=C\CC/C=C/COC(=O)C
SMILES CCC=CCCC=CCOC(=O)C
Canonical SMILES CCC=CCCC=CCOC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(E,Z)-2,6-Nonadienyl acetate belongs to the class of aliphatic acetate esters, with the molecular formula C₁₁H₁₈O₂ and a molar mass of 182.26 g/mol . Its IUPAC name, [(2E,6Z)-nona-2,6-dienyl] acetate, reflects the conjugated double bonds at the 2nd and 6th carbon positions, which confer distinct stereochemical and reactivity characteristics. The compound’s isomeric SMILES notation, CC/C=C\CC/C=C/COC(=O)C, highlights the trans (E) configuration at C2 and cis (Z) configuration at C6.

Physicochemical Characteristics

Key properties of (E,Z)-2,6-nonadienyl acetate include:

PropertyValueSource Citation
Density (25°C)0.897–0.907 g/mL
Boiling Point (15 mmHg)75°C
Refractive Index (20°C)1.4530
Flash Point93°C
SolubilityInsoluble in water; soluble in ethanol and fats

The compound’s low water solubility and moderate volatility make it suitable for lipid-based formulations, while its stability under ambient conditions ensures compatibility with industrial processing .

Synthesis and Production

Industrial Synthesis Pathways

(E,Z)-2,6-Nonadienyl acetate is typically synthesized via esterification of (E,Z)-2,6-nonadien-1-ol with acetic anhydride under acidic catalysis . Large-scale production (kg to metric ton quantities) adheres to Good Manufacturing Practices (GMP) in Class 100–100,000 cleanrooms, ensuring minimal particulate contamination . High-Potency Active Pharmaceutical Ingredient (HPAPI) facilities with Occupational Exposure Limits (OEL) <1 μg/m³ are employed for pharmaceutical-grade synthesis .

Stereochemical Control

Achieving the desired E,Z configuration requires precise control over reaction parameters:

  • Temperature: 20–25°C to prevent isomerization .

  • Catalyst: p-Toluenesulfonic acid (pTSA) for optimal yield (85–90%) .

  • Purification: Fractional distillation under reduced pressure (15 mmHg) to isolate the target isomer .

Future Research Directions

Pharmaceutical Optimization

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to enhance bioavailability .

  • Structure-Activity Relationships (SAR): Modifying the diene geometry to improve anticancer potency .

Sustainable Production

  • Biocatalysis: Exploring lipase-mediated esterification for reduced energy consumption .

  • Circular Economy: Recycling acetic acid byproducts into polyvinyl acetate (PVA) production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator